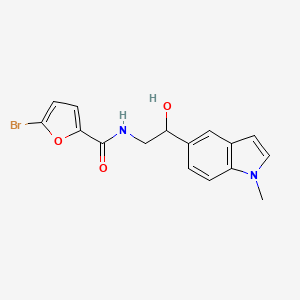

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide

Description

This compound features a 5-bromo-substituted furan-2-carboxamide core linked to a 2-hydroxyethylamine moiety bearing a 1-methylindol-5-yl group.

Properties

IUPAC Name |

5-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-19-7-6-10-8-11(2-3-12(10)19)13(20)9-18-16(21)14-4-5-15(17)22-14/h2-8,13,20H,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRZARZAPQTAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are often used as biologically active compounds for the treatment of various disorders in the human body.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A bromine atom at the 5-position of the indole ring.

- A furan-2-carboxamide moiety, which contributes to its biological activity.

- A hydroxyethyl side chain that may enhance solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives related to this compound. While specific data on 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide is limited, related compounds in the indole and furan classes have shown promising results against several cancer cell lines.

Case Study: Indole Derivatives

A study demonstrated that indole derivatives exhibit significant cytotoxicity against multiple cancer types, including:

- Breast Cancer (MCF-7) : IC50 values ranged from 0.12 to 2.78 µM for structurally similar compounds, indicating potent activity against this cell line.

- Leukemia (CEM-13 and U-937) : Some derivatives showed higher potency than standard chemotherapeutics like doxorubicin, suggesting a potential for developing new treatments based on these structures.

The mechanism by which these compounds exert their effects often involves:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction |

| Compound B | U-937 | 0.12 | Cell cycle arrest |

| Compound C | CEM-13 | 1.50 | Apoptosis induction |

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that compounds with similar structures may possess antimicrobial activity. For instance, derivatives containing the furan ring have been evaluated for their effectiveness against various bacterial strains.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with indole derivatives. These compounds may help mitigate oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases.

In Vivo Studies

In vivo studies involving animal models have shown that certain derivatives can significantly reduce tumor size without severe toxicity. This highlights the therapeutic potential of such compounds in clinical settings.

Molecular Docking Studies

Molecular docking studies have indicated strong interactions between the compound and various biological targets, suggesting a well-defined mechanism of action. For instance, binding affinities to specific receptors involved in apoptosis have been noted, which could explain observed biological activities.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Protein X | -9.5 | Study 1 |

| Protein Y | -8.7 | Study 2 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing key structural motifs with the target molecule: furan/indole carboxamides , substituted ethyl linkers , and halogenated or heterocyclic substituents .

Furan Carboxamides with Indole Derivatives

Key Observations :

- 1-Methylindole vs. tetrazole/p-tolyl groups : Indole derivatives (e.g., in ) are associated with lipid-lowering activity, while tetrazole-containing compounds (e.g., ) may prioritize stability over potency .

Indole Carboxamides with Halogenation

Key Observations :

- Halogenation : Bromine at the furan/indole position (target compound) vs. fluorine () or chlorine () alters electronic properties and binding affinity.

- N-Methyl/N-phenyl substituents () could reduce metabolic degradation compared to the target’s hydroxyethyl group .

Heterocyclic Hybrids

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.